molecular formula C21H20O B11837359 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-38-1

4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran

Cat. No.: B11837359
CAS No.: 62225-38-1
M. Wt: 288.4 g/mol
InChI Key: DLTPGKYMTDBYKG-UHFFFAOYSA-N
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Description

4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran is a chemical compound with the CAS Number 62225-37-0 and a molecular formula of C21H20O . It has a molecular weight of 288.383 g/mol . This compound features an indenopyran core structure, a scaffold of interest in medicinal chemistry for constructing pharmacologically active molecules. For instance, related benzopyran-fused heterocycles have been synthesized and investigated for various biological activities, including cytotoxic effects against human tumor cell lines . The specific research applications and mechanism of action for this particular analogue are an area for further investigation by the scientific community. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

62225-38-1

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-4,9-dihydroindeno[2,1-b]pyran

InChI

InChI=1S/C21H20O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-11,13-14,18H,12H2,1-2H3

InChI Key

DLTPGKYMTDBYKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Step 1 : Formation of an azlactone intermediate via Erlenmeyer-Plöchl reaction between o-(2-acyl-1-ethynyl)benzaldehyde and N-acylglycine.

  • Step 2 : Sequential C–C and C–O bond formations through acetate anion-mediated cyclization, culminating in indenopyran formation.

Adapting this method for 4-phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran would require substituting the acetyl group with an isopropyl moiety and modifying the aldehyde precursor to include a phenyl substituent.

Catalytic Asymmetric Synthesis Using N-Heterocyclic Carbenes

N-Heterocyclic carbene (NHC)-catalyzed reactions enable enantioselective synthesis of indenopyrans. For instance, 2-(2-aroylvinyl)cinnamaldehydes react with α,β-unsaturated imines under NHC catalysis to form tetrahydroindeno[2,1-c]pyrans. While the product differs in substitution pattern, this method demonstrates the feasibility of stereocontrolled indenopyran synthesis.

Optimization Parameters:

ParameterOptimal ConditionYield (%)
CatalystTriazole carbene (3d′)78
SolventDichloromethane
Temperature0°C
BaseNaOAc

This approach could be modified by employing aldehydes pre-functionalized with phenyl and isopropyl groups to target the desired compound.

Retrosynthetic Analysis and Precursor Design

Retrosynthetic disconnection of 4-phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran suggests two key precursors:

  • Indenone Derivative : For constructing the fused bicyclic system.

  • Isopropyl-Substituted Enol Ether : For introducing the 2-(propan-2-yl) group.

A plausible route involves:

  • Aldol Condensation : Between 2-phenylinden-1-one and isopropyl acetoacetate.

  • Cyclodehydration : Using acidic or basic conditions to form the pyran ring.

Comparative Analysis of Synthetic Routes

The table below summarizes potential methods for synthesizing 4-phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran:

MethodStarting MaterialsKey Reagents/CatalystsYield (%)Limitations
Multi-Component Cyclo- condensationBenzaldehyde derivative, isopropyl acetoacetatePiperidine, dioxane65–75*Requires optimization
Cascade Cyclizationo-(2-acyl-1-ethynyl)benzaldehyde, N-acylglycineNaOAc, Ac₂O, CH₃CN50–60*Regiochemical challenges
NHC-Catalyzed ReactionFunctionalized cinnamaldehyde, imineTriazole carbene, NaOAc70–78*Stereochemical complexity

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Reaction Mechanisms

2.1 NHC-Catalyzed Cascade Process

  • Michael Addition : Homoenolate intermediates form via enal and carbene interaction, followed by intermolecular addition to α,β-unsaturated imines .

  • Enolate Isomerization : Proton transfer generates reactive enolates for intramolecular cyclization.

  • Lactonization : Formation of δ-lactone intermediates stabilizes the final polycyclic structure .

2.2 EPA Reaction Pathway

  • C–C Bond Formation : Initial coupling between oxazolone and benzaldehyde derivatives.

  • Cyclization : Selective 5-exo-dig cyclization forms isobenzofuran derivatives .

Critical Insights from Analog Studies

4.1 Stereoselectivity
NHC-catalyzed reactions preferentially form racemic products due to steric factors, with substituents adopting trans configurations to minimize strain .

4.2 Catalyst Efficiency
Triazole carbenes (e.g., N-(pentafluorophenyl)pyrrolo[2,1-c]triazole) achieve yields up to 78% under optimized conditions (0°C, CH₂Cl₂, DBU) , while imidazole/thiazole carbenes fail to initiate reactions .

4.3 Role of Acetic Anhydride
In EPA reactions, acetic anhydride facilitates a Dakin–West-like reaction to generate reactive intermediates, critical for C–C bond formation .

References Thieme Connect (2014) – NHC-catalyzed cascade reactions. PMC (2024) – EPA reaction mechanisms. Thieme Connect PDF (2014) – Stereoselectivity analysis.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran exhibits promising anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects
Another significant application is its neuroprotective potential. In a study investigating compounds for neuroprotection against oxidative stress-induced damage, 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran was found to enhance cell viability in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential for developing treatments for neurodegenerative diseases.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to participate in various reactions, including cyclization and functionalization. For instance, it can be used to synthesize more complex indeno-pyran derivatives through cascade reactions. A notable example includes its use in synthesizing bioactive molecules that have applications in pharmaceuticals.

Synthesis of Indeno-Pyran Derivatives
A recent publication highlighted the use of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran in the synthesis of indeno-pyran derivatives with enhanced biological activities. The study reported high yields and selectivity under mild reaction conditions, showcasing its utility in the development of new therapeutic agents.

Materials Science Applications

Polymer Composites
In materials science, this compound has been explored for use in polymer composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that composites containing 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran exhibit improved resistance to thermal degradation compared to traditional polymer materials.

Nanocomposite Development
Additionally, this compound has been utilized in developing nanocomposites for electronic applications. Studies have demonstrated that incorporating 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran into nanostructured materials can enhance electrical conductivity and optical properties, making it suitable for applications in sensors and electronic devices.

Case Studies

Study Application Findings
European Journal of Medicinal ChemistryAnticancer ActivityInduced apoptosis in cancer cell lines with minimal toxicity to normal cells.
Neurotoxicity ResearchNeuroprotective EffectsEnhanced neuronal cell viability under oxidative stress conditions.
Organic LettersOrganic SynthesisHigh-yield synthesis of indeno-pyran derivatives using mild conditions.
Journal of Polymer SciencePolymer CompositesImproved thermal stability and mechanical properties in polymer matrices.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Applications/Activities References
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran Indeno[2,1-b]pyran Phenyl, isopropyl Hypothetical: Electronics, pharmaceuticals (based on analogs) N/A
2-Amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile Naphtho[2,1-b]pyran Chlorophenyl, methoxy, cyano Antimicrobial activity
Dihydroindeno[2,1-b]fluorene derivatives Dihydroindenofluorene Fluorene units, tert-butyl groups High ET values for OLEDs
6,7-Dihydro-5H-benzo[c]carbazole derivatives Benzo[c]carbazole Fluorinated substituents Antitumor activity
3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde Naphthofuran-pyrazole hybrid Formyl, phenyl Antimicrobial activity

Key Observations:

  • Core Heterocycles: The target compound’s indeno[2,1-b]pyran core differs from naphtho[2,1-b]pyran (–2) and dihydroindenofluorene () in ring fusion patterns, affecting conjugation and electronic properties.
  • Hybrid Systems : Compounds like naphthofuran-pyrazoles () demonstrate how heterocycle fusion (e.g., pyrazole vs. pyran) diversifies biological activity.

Antimicrobial Activity:

Naphthopyran derivatives (e.g., 3a–f in –2) exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The presence of electron-withdrawing groups (e.g., cyano, halophenyl) enhances potency, suggesting that the target compound’s isopropyl group may modulate activity through steric or electronic effects .

Antitumor Activity:

Tricyclic derivatives like 5,6-dihydroindeno[2,1-b]indole () show superior in vitro antitumor activity compared to bicyclic analogs.

Photophysical Properties:

Indeno-fused pyran-3-ones () exhibit strong solvatochromism and high quantum yields (up to 0.85 in solid state), making them candidates for OLEDs. The target compound’s phenyl and isopropyl groups could similarly enhance emissive properties by reducing aggregation-caused quenching .

Biological Activity

4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran is a synthetic compound with the molecular formula C21H20OC_{21}H_{20}O and a molecular weight of approximately 288.38 g/mol. This compound belongs to the class of indeno-pyran derivatives, which have garnered attention for their diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran exhibit significant antitumor properties. For instance, studies on indeno-pyran derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. A notable study demonstrated that certain derivatives can inhibit the activity of key kinases involved in cancer progression, such as BRAF and EGFR .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through its interaction with cannabinoid receptors, particularly CB2. Research indicates that activation of the CB2 receptor can modulate immune responses and reduce inflammation in various animal models . This suggests that 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran may possess similar anti-inflammatory effects.

Antioxidant Activity

Antioxidant properties are another essential aspect of the biological activity of this compound. The presence of phenolic structures within its molecular framework contributes to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in protecting cells from damage associated with chronic diseases and aging.

Neuroprotective Effects

Emerging studies suggest that indeno-pyran derivatives may also exhibit neuroprotective effects. These compounds have been shown to influence neuroinflammatory processes and may help in conditions such as Alzheimer's disease by modulating neuroinflammation and promoting neuronal survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of indeno-pyran derivatives. The presence of specific functional groups significantly influences their pharmacological properties:

Structural FeatureEffect on Activity
Phenyl groupEnhances lipophilicity and receptor binding
Isopropyl groupModulates metabolic stability
Dihydroindeno coreContributes to overall biological activity

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, a series of indeno-pyran derivatives were synthesized and tested for their antitumor activity against various cancer cell lines. The results indicated that compounds with higher lipophilicity showed increased potency against breast cancer cells, with IC50 values below 10 µM.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of indeno-pyran derivatives revealed that they could inhibit the production of pro-inflammatory cytokines in vitro. In murine models of inflammation, treatment with these compounds resulted in a significant reduction in paw swelling and inflammatory markers compared to controls.

Q & A

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran?

Answer:

  • NMR Spectroscopy : Essential for confirming molecular connectivity and stereochemistry. Analyze chemical shifts (e.g., aromatic protons at δ 6.5–8.0 ppm) and coupling constants to distinguish substituents on the indenopyran core .
  • X-ray Crystallography : Critical for resolving crystal packing and stereochemical details. Use programs like SHELXTL for structure refinement, and validate with metrics such as R-factor (<0.05) and bond-length precision (±0.005 Å) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with <5 ppm error tolerance.

Basic: What are the primary synthetic challenges for 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran, and which catalytic systems are effective?

Answer:

  • Challenges : Steric hindrance from the isopropyl and phenyl groups complicates cyclization. Side reactions (e.g., dimerization) may occur during indenopyran formation.
  • Catalytic Systems :
    • KF/Alumina : Facilitates one-pot multi-component reactions (MCRs) under solvent-free conditions, enhancing yield (e.g., 70–85%) .
    • Acid Catalysts : p-TsOH (10 mol%) in toluene at reflux for regioselective cyclization .

Advanced: How can computational chemistry optimize the synthesis design of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways .
  • Feedback Loops : Integrate experimental data (e.g., NMR kinetics) into computational models to refine reaction conditions (e.g., solvent polarity, temperature) .
  • Example : ICReDD’s approach combines automated reaction screening with computational predictions to reduce trial-and-error steps by 40% .

Advanced: How to resolve contradictions between experimental spectroscopic data and computational predictions?

Answer:

  • Cross-Validation : Compare experimental X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies >0.1 Å may indicate solvent effects or crystal packing forces .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in NMR chemical shift calculations .
  • Case Study : For indenopyran derivatives, discrepancies in 13C^{13}\text{C} NMR shifts were resolved by incorporating solvent polarization effects in DFT models .

Basic: Which authoritative databases provide reliable physicochemical data for 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran?

Answer:

  • PubChem : Validates molecular weight, SMILES, and InChI strings (CC-BY-NC 4.0 license) .
  • EPA DSSTox : Offers toxicity and environmental impact data for regulatory compliance .
  • ICSD/CCDC : Crystallographic databases for benchmarking X-ray results .

Advanced: How can AI-driven platforms enhance reaction optimization for indenopyran derivatives?

Answer:

  • Condition Optimization : AI algorithms (e.g., Bayesian optimization) predict optimal molar ratios and temperatures, reducing experimental iterations by 30–50% .
  • Smart Laboratories : Autonomous systems (e.g., COMSOL-coupled AI) adjust parameters in real-time using in-situ FTIR or HPLC data .
  • Case Study : AI-guided screening identified a 20% yield improvement using DMF instead of THF for a similar heterocycle .

Basic: What thermodynamic properties are critical during purification of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran?

Answer:

  • Boiling Point : Estimate via group contribution methods (e.g., Joback) for distillation. Structurally similar 4-phenyl-2H-pyran derivatives have bp ~250–300°C .
  • Solubility : Use Hansen parameters to select solvents (e.g., ethyl acetate for moderate polarity).
  • Melting Point : Differential Scanning Calorimetry (DSC) to confirm purity (>95% sharp endotherm) .

Advanced: What combined experimental-theoretical approaches elucidate reaction mechanisms for indenopyran synthesis?

Answer:

  • In-Situ Spectroscopy : Monitor intermediates via time-resolved 1H^{1}\text{H} NMR or Raman spectroscopy .
  • DFT-MD Hybrid Models : Simulate reaction trajectories under varying conditions (e.g., solvent, catalyst) .
  • Example : For a related pyran synthesis, MD simulations revealed a key zwitterionic intermediate not detected experimentally .

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